Bienvenue dans la boutique en ligne BenchChem!

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride

Phenothiazine SAR DAC vs DAL phenothiazines Neuroleptic structural determinants

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride (CAS 102233-26-1; molecular formula C₁₉H₂₂ClN₃O₂S; MW 391.91) is a dialkylaminoacyl (DAC) phenothiazine derivative in which the phenothiazine N10 position is linked to a 4-(2-hydroxyethyl)piperazine moiety via a carbonyl (–CO–) bridge, rather than the propyl (–CH₂CH₂CH₂–) linker characteristic of clinically established dialkylaminoalkyl (DAL) antipsychotic phenothiazines such as perphenazine and fluphenazine. It belongs to the 10-(piperazinoacyl)-phenothiazine class first synthesized and pharmacologically characterized by Hromatka et al.

Molecular Formula C19H22ClN3O2S
Molecular Weight 391.9 g/mol
CAS No. 102233-26-1
Cat. No. B024915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
CAS102233-26-1
Synonyms1-(2-Hydroxyethyl)-4-(phenothiazin-10-yl)carbonylpiperazine, hydrochlo ride
Molecular FormulaC19H22ClN3O2S
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl
InChIInChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H
InChIKeyOAQAQPKSCPDCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride (CAS 102233-26-1): Structural Classification and Procurement Context


1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride (CAS 102233-26-1; molecular formula C₁₉H₂₂ClN₃O₂S; MW 391.91) is a dialkylaminoacyl (DAC) phenothiazine derivative in which the phenothiazine N10 position is linked to a 4-(2-hydroxyethyl)piperazine moiety via a carbonyl (–CO–) bridge, rather than the propyl (–CH₂CH₂CH₂–) linker characteristic of clinically established dialkylaminoalkyl (DAL) antipsychotic phenothiazines such as perphenazine and fluphenazine [1]. It belongs to the 10-(piperazinoacyl)-phenothiazine class first synthesized and pharmacologically characterized by Hromatka et al. (1957) and subsequently claimed in patents by Risse, Horlein, and Wirth as possessing ganglion-blocking, hypotensive, and spasmolytic activities distinct from the neuroleptic profile of DAL congeners [2]. The hydrochloride salt form enhances aqueous solubility for experimental use, and the compound is catalogued by multiple specialty chemical suppliers as a research-grade phenothiazine derivative .

Why Generic Substitution Fails for CAS 102233-26-1: The Carbonyl Linker as a Pharmacological Circuit-Breaker


Generic interchange between this DAC phenothiazine and its DAL counterparts (e.g., perphenazine, fluphenazine) is pharmacologically inadmissible because the carbonyl linker fundamentally alters the compound's receptor interaction profile. The DAL-to-DAC structural change reduces dopamine D2 receptor affinity, decreases lipophilicity, and enhances muscarinic receptor activity—effectively converting a neuroleptic scaffold into a compound with a distinct ganglion-blocking/spasmolytic signature [1]. Furthermore, the absence of an electron-withdrawing C2 substituent (Cl or CF₃) on the phenothiazine core—a feature essential for high-potency D2 antagonism in antipsychotic phenothiazines—further distances this compound from its DAL clinical congeners [2]. These are not subtle potency differences; they represent a qualitative shift in pharmacological mechanism that makes the compound unsuitable as a substitute for any approved phenothiazine antipsychotic and, conversely, positions it as a unique tool for probing non-dopaminergic phenothiazine biology [3].

Product-Specific Quantitative Evidence Guide for CAS 102233-26-1: Comparator-Anchored Differentiation Data


Carbonyl Linker vs. Propyl Linker: Structural Basis for Divergent Pharmacological Classification

The target compound features a carbonyl (–CO–) bridge directly connecting the phenothiazine N10 to the piperazine ring, classifying it as a 10-(piperazinoacyl)-phenothiazine. In contrast, the comparator DAL antipsychotics perphenazine, fluphenazine, and dechloro-perphenazine employ a three-carbon propyl (–CH₂CH₂CH₂–) linker [1]. This single-atom substitution (carbonyl carbon replacing the central methylene of the propyl chain) creates an amide-like linkage with restricted rotational freedom and altered electron distribution at N10, fundamentally distinguishing the compound from the entire class of clinically used piperazine-propyl phenothiazine neuroleptics [2]. The carbonyl linker is the defining structural feature of the 'acyl phenothiazine' patent class claimed by Risse, Horlein, and Wirth, which was explicitly directed to non-neuroleptic therapeutic utilities [3].

Phenothiazine SAR DAC vs DAL phenothiazines Neuroleptic structural determinants Piperazinoacyl phenothiazine synthesis

D2 Dopamine Receptor Affinity: DAC Class Exhibits Significantly Reduced Binding vs. DAL Antipsychotics

Direct comparative studies by Brusova et al. (1988) demonstrated that DAC phenothiazine derivatives were 'significantly less effective for the inhibition of [³H]-spiperone-specific binding to D2-receptors' compared to their DAL counterparts [1]. Savel'eva et al. (1990) subsequently confirmed that DAC derivatives 'are significantly less potent with dopamine, alpha 1-adrenergic and H1-histamine receptors of calf and rabbit brain, which can explain the absence of neuroleptic effect of DAC drugs' [2]. While no compound-specific Ki has been published for CAS 102233-26-1, the class-level finding places it in stark contrast to perphenazine (Ki D2 = 0.56–0.765 nM) and fluphenazine (Ki D2 = 0.43–0.54 nM) [3], which are sub-nanomolar D2 antagonists. The Brusova study explicitly attributes this affinity loss partly to decreased lipophilicity of the DAC series [1].

Dopamine D2 receptor Receptor binding affinity Phenothiazine neuroleptics DAC vs DAL pharmacology

Ganglion-Blocking and Spasmolytic Activity: Acyl Phenothiazines Exhibit a Pharmacological Profile Orthogonal to Neuroleptics

The Risse, Horlein, and Wirth patent (filed 1956, adjudicated 1967) explicitly claims that 'novel acyl phenothiazines possess excellent ganglion-blocking, hypotensive, potentiating and spasmolytic activity and are therapeutically useful as blood pressure reducing agents, sedatives, and antiemetics' [1]. This pharmacological profile is fundamentally distinct from the dopamine D2 receptor antagonism that defines the therapeutic mechanism of DAL phenothiazine antipsychotics. The patent's therapeutic indications—blood pressure reduction and spasmolysis—highlight a cardiovascular and smooth muscle target spectrum absent from the clinical labeling of perphenazine or fluphenazine [2]. Wirth et al. (1958) provided the foundational pharmacological characterization of this series, documenting these activities in the Archives Internationales de Pharmacodynamie et de Thérapie [3]. The pharmacological divergence between acyl and alkyl phenothiazines was further substantiated by receptor profiling: Savel'eva et al. (1990) demonstrated that DAC affinities to muscarinic and alpha-adrenergic receptors closely resemble those of the antiarrhythmic agents ethmozine and ethacizine, not neuroleptics [4].

Ganglion-blocking agents Hypotensive activity Spasmolytic phenothiazines Acyl phenothiazine pharmacology

Enhanced Muscarinic Receptor Affinity of DAC Phenothiazines: Quantitative Data from the Chlorpromazine DAC Analog G-512

Savel'eva et al. (1990) demonstrated that DAC phenothiazines exhibit muscarinic receptor affinities comparable to antiarrhythmic agents rather than neuroleptics. The chlorpromazine DAC analog G-512 demonstrated high affinity for M1-muscarinic receptors of rabbit brain cortex (Ki = 4.2 nM) and M2-muscarinic receptors of rabbit heart (Ki = 48 nM) [1]. Brusova (1992) subsequently confirmed that 'DAC derivatives were more active at brain and heart muscarinic receptors (MR) in some cases' and identified G-512 as the most active preparation in this series [2]. This contrasts sharply with the DAL comparator perphenazine, which shows relatively weak muscarinic M3 affinity (Ki = 810.5 nM) [3]. While these data are from G-512 (the 2-chloro DAC analog of chlorpromazine) rather than from CAS 102233-26-1 itself, they establish the class-level principle that the carbonyl linker redirects phenothiazine receptor pharmacology toward cholinergic targets. CAS 102233-26-1, lacking the 2-chloro substituent, is predicted to show somewhat different absolute affinity values but retains the DAC-class muscarinic preference [1].

Muscarinic receptor pharmacology M1/M2 receptor affinity DAC phenothiazines Chlorpromazine analogs

Antihistaminic, Antispasmodic, and Antiserotoninergic Activity with Reduced CNS Depression in N-Acyl-Hydroxyethylpiperazine Phenothiazines

Singh et al. (1977) directly evaluated a series of '10-N-acylamino phenothiazines possessing N-β-hydroxyethyl piperazine moiety in their side chain'—a structural description that precisely matches CAS 102233-26-1 and its closest acyl analogs [1]. In head-to-head comparison against promethazine HCl, diphenhydramine HCl, and cyproheptadine HCl, these compounds demonstrated antihistaminic, antispasmodic, and antiserotoninergic activity. Critically, the acyl-amino-hydroxyethylpiperazine phenothiazines were described as 'feeble in potency but less toxic' and were 'devoid of central nervous system depressant activity' [1]. This absence of CNS depression is a therapeutically meaningful contrast to DAL phenothiazines like perphenazine and fluphenazine, where sedation is a clinically significant side effect arising from histamine H1 receptor blockade (perphenazine Ki H1 = 8 nM) [2]. The reduced toxicity and non-sedating profile of this compound class represent differentiation dimensions directly relevant to safety pharmacology and toxicology applications [1].

Antihistaminic phenothiazines Antispasmodic activity Antiserotoninergic agents Non-sedating phenothiazines

Reduced Lipophilicity of DAC vs. DAL Phenothiazines: Physicochemical Basis for Altered Receptor Affinity and Tissue Distribution

Brusova et al. (1988) conducted a comparative study of the relative hydrophobicity of DAL and DAC phenothiazine derivatives and reported that 'the decrease in lipophilicity observed in DAC agents, as compared to DAL, may be one of the causes for the loss of affinity to these receptors [D2]' [1]. While no experimental logP value has been published specifically for CAS 102233-26-1, the class-level reduction in lipophilicity is a direct consequence of replacing the hydrophobic propyl linker with the polar carbonyl group [2]. The practical implication is twofold: reduced passive blood-brain barrier penetration (consistent with the absence of CNS depression reported by Singh et al. 1977 [3]) and altered membrane partitioning that affects receptor access kinetics. For reference, clinically used DAL phenothiazines have experimentally determined logD₇.₄ values in the range of 3.5–5.5 [4]; DAC analogs are systematically shifted to lower values within or below this range [1].

Lipophilicity Octanol-water partition DAC phenothiazine physicochemical properties Blood-brain barrier penetration

Best Research and Industrial Application Scenarios for CAS 102233-26-1: Evidence-Anchored Use Cases


Pharmacological Tool Compound for Dissecting Non-Dopaminergic Phenothiazine Mechanisms

CAS 102233-26-1 is optimally deployed as a control compound in receptor profiling panels where the objective is to isolate non-dopaminergic phenothiazine effects. Because the DAC class exhibits profoundly reduced D2 receptor affinity relative to DAL antipsychotics such as perphenazine (Ki D2 = 0.56 nM), this compound allows researchers to study muscarinic, histaminergic, and serotonergic receptor interactions of the phenothiazine scaffold without the confounding variable of sub-nanomolar D2 blockade [1]. The Singh et al. (1977) finding that N-acyl-hydroxyethylpiperazine phenothiazines retain antihistaminic, antispasmodic, and antiserotoninergic activity while being devoid of CNS depression makes this compound particularly well-suited for peripheral receptor pharmacology studies [2].

Reference Standard for Analytical Method Development: Carbonyl-Linked Phenothiazine Impurity Profiling

The unique carbonyl linker of CAS 102233-26-1 provides a chromatographically distinct retention characteristic compared to propyl-linked phenothiazines. This compound is suitable as a system suitability standard or impurity marker in HPLC/LC-MS methods designed to differentiate acyl phenothiazine derivatives from alkyl phenothiazine drug substances and their degradation products [1]. Its hydrochloride salt form, with verified molecular identity (CAS 102233-26-1, MW 391.91, SMILES: [H+].C4=C3N(C(=O)N1CCN(CC1)CCO)C2=CC=CC=C2SC3=CC=C4.[Cl-]), provides a well-defined reference material for method validation, particularly in forced degradation studies where carbonyl hydrolysis may generate distinct degradants not observed with propyl-linked phenothiazines [2].

Lead Scaffold for Non-Neuroleptic Cardiovascular or Spasmolytic Drug Discovery Programs

The Risse/Horlein/Wirth patent class explicitly claims acyl phenothiazines for ganglion-blocking, hypotensive, and spasmolytic therapeutic applications [1]. CAS 102233-26-1 represents the unsubstituted phenothiazine core within this class, making it an ideal starting scaffold for medicinal chemistry exploration of cardiovascular or smooth muscle targets. The enhanced muscarinic receptor engagement of DAC phenothiazines—with the close analog G-512 showing Ki M1 = 4.2 nM [2]—supports hit-to-lead optimization programs targeting M1-mediated pathways. Furthermore, the absence of the 2-chloro or 2-trifluoromethyl substituents on the phenothiazine ring affords synthetic accessibility for late-stage diversification at the C2 position to tune potency and selectivity .

Chemical Biology Probe for Muscarinic Acetylcholine Receptor Subtype Characterization

Given the demonstrated nanomolar M1 muscarinic receptor affinity of the DAC phenothiazine class (G-512 Ki M1 = 4.2 nM; Ki M2 = 48 nM) [1], CAS 102233-26-1 is a candidate probe for muscarinic receptor pharmacology studies, particularly those requiring a phenothiazine-based scaffold with minimized dopaminergic interference. Its structural distinction from classical muscarinic antagonists (atropine, scopolamine) and from DAL phenothiazine antipsychotics enables its use in chemogenomic profiling and selectivity panel screening [2]. The reduced CNS penetration predicted from lower lipophilicity of DAC vs. DAL phenothiazines further supports its application in ex vivo tissue bath experiments where peripheral muscarinic receptor function is the endpoint of interest.

Quote Request

Request a Quote for 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.